molecular formula C23H21N5O2 B358103 17-(4-ethoxyphenyl)-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 845805-89-2

17-(4-ethoxyphenyl)-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B358103
CAS No.: 845805-89-2
M. Wt: 399.4g/mol
InChI Key: ZYFCPEFTNLNMBY-UHFFFAOYSA-N
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Description

11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that includes a pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and aldehydes can undergo condensation reactions followed by cyclization to form the desired heterocyclic structure .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the compound’s structure by reducing specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines .

Scientific Research Applications

11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-ethoxyphenyl)-3-phenyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one
  • 11-(4-ethoxyphenyl)-3-pentyl-3H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4(11H)-one

Uniqueness

Compared to similar compounds, 11-(4-ethoxyphenyl)-3-propyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one stands out due to its specific substituents and the resulting electronic and steric effects.

Properties

CAS No.

845805-89-2

Molecular Formula

C23H21N5O2

Molecular Weight

399.4g/mol

IUPAC Name

17-(4-ethoxyphenyl)-13-propyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C23H21N5O2/c1-3-13-27-14-24-21-19(23(27)29)20-22(26-18-8-6-5-7-17(18)25-20)28(21)15-9-11-16(12-10-15)30-4-2/h5-12,14H,3-4,13H2,1-2H3

InChI Key

ZYFCPEFTNLNMBY-UHFFFAOYSA-N

SMILES

CCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)OCC

Canonical SMILES

CCCN1C=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC=C(C=C5)OCC

Origin of Product

United States

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